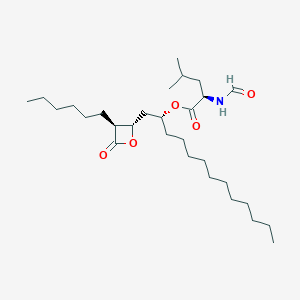

(R,R,S,S)-Orlistat

Description

Properties

IUPAC Name |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-RAVGUYNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereospecific Synthesis of (R,R,S,S)-Orlistat

Introduction: The Stereochemical Imperative of Orlistat

Orlistat, known commercially as Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[1] By forming a covalent bond with the active serine site of these lipases, Orlistat effectively blocks the absorption of approximately 30% of dietary fat, making it a cornerstone therapy for the management of obesity.[1] Also known as (-)-Tetrahydrolipstatin, Orlistat is the saturated derivative of Lipstatin, a natural product isolated from Streptomyces toxytricini.[2]

The therapeutic efficacy of Orlistat is exclusively attributed to a single stereoisomer: (2S, 3S)-3-hexyl-4-oxo-oxetan-2-yl)methyl (2S)-dodecanoate ester of N-formyl-L-leucine. This specific arrangement, with four defined stereocenters, dictates the molecule's precise fit into the enzyme's active site. Consequently, the paramount challenge in the chemical synthesis of Orlistat is the rigorous control of this absolute and relative stereochemistry. This guide provides a detailed examination of a modern, enantioselective synthetic strategy that addresses this challenge, moving beyond classical resolution methods to more efficient and scalable asymmetric catalytic processes.

Strategic Analysis: Evolving Pathways to Stereocontrol

Early synthetic routes to Orlistat often relied on the resolution of a racemic intermediate at a late stage in the synthesis.[2] While effective, this approach is inherently inefficient, as it discards 50% of the advanced intermediate material. Modern process chemistry demands higher efficiency, leading to the development of enantioselective strategies that establish the desired stereochemistry early in the synthetic sequence.

The key challenges lie in constructing the strained β-lactone core and installing the three contiguous stereocenters on the fatty acid-derived side chain with the correct (R,R,S) configuration, followed by esterification with N-formyl-(S)-leucine. Several innovative approaches have been developed, including:

-

Chiral Pool Synthesis: Utilizing readily available chiral molecules like (S)-malic acid as starting materials.[3]

-

Chiral Auxiliary-Mediated Reactions: Employing temporary chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective transformations.[3][4]

-

Tandem Mukaiyama Aldol-Lactonization (TMAL): A powerful method for the diastereoselective construction of β-lactones.[5][6][7]

-

Asymmetric Hydrogenation: A highly efficient, atom-economical method to set a key stereocenter, which then directs the stereochemistry of subsequent transformations.[2][8]

This guide will focus on a robust, second-generation synthesis that pivots on the asymmetric hydrogenation of a β-ketoester, a strategy proven to be suitable for large-scale industrial production.[2][9]

Core Synthetic Workflow: Asymmetric Hydrogenation Approach

The chosen strategy establishes the first crucial stereocenter via a highly selective catalytic hydrogenation, which serves as the foundation for building the remaining chiral centers.

Caption: High-level workflow for the enantioselective synthesis of Orlistat.

Part 1: Synthesis of the Chiral δ-Lactone Intermediate

The cornerstone of this synthesis is the creation of a δ-lactone intermediate, which contains three of the four required stereocenters in the correct relative orientation.

Step 1.1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

The first stereocenter is installed using a highly efficient ruthenium-catalyzed asymmetric hydrogenation. This step is critical as its high enantioselectivity obviates the need for chiral resolution. The choice of a chiral diphosphine ligand, such as MeO-BIPHEP, is crucial for achieving the desired stereochemical outcome.[10][11]

Causality: The rationale for employing asymmetric hydrogenation over classical resolution is the significant improvement in process efficiency and atom economy. This catalytic approach generates the desired enantiomer directly in high purity, avoiding the loss of half the material inherent in resolving a racemic mixture.[2] The catalyst's activity, selectivity, and availability are key criteria for its application in large-scale production.[8]

Caption: Key transformation: Asymmetric hydrogenation to set the first stereocenter.

Experimental Protocol: Asymmetric Hydrogenation

-

Preparation: A high-pressure autoclave is charged with methyl 3-oxotetradecanoate (1.0 eq) and a solution of the chiral ruthenium catalyst (e.g., [RuCl₂((R)-MeO-BIPHEP)]) (0.01-0.05 mol%) in degassed methanol.

-

Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 15-20 bar.

-

Incubation: The reaction mixture is heated to 50-60 °C and stirred vigorously for 12-18 hours, or until HPLC analysis indicates complete consumption of the starting material.

-

Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The resulting crude product, methyl (R)-3-hydroxytetradecanoate, is typically of sufficient purity (>99% enantiomeric excess) to be carried forward without further purification.[2][9]

Step 1.2: Acylation and Diastereoselective Cyclization

The enantiomerically pure hydroxy ester is next acylated with 2-bromooctanoyl halide. The resulting bromodiester undergoes a novel and highly diastereoselective cyclization promoted by a Grignard reagent, such as tert-butyl magnesium chloride.[9]

Causality: This cyclization is a substrate-controlled reaction. The stereocenter established in the hydrogenation step directs the formation of the two new stereocenters during the ring-closing reaction. The bulky Grignard reagent facilitates the formation of a magnesium enolate, which then undergoes an intramolecular cyclization to yield the thermodynamically favored all-cis δ-lactone with high diastereoselectivity.[9] This elegant step constructs the majority of the core structure in a single, highly controlled transformation.

Experimental Protocol: Acylation and Cyclization

-

Acylation: To a solution of methyl (R)-3-hydroxytetradecanoate (1.0 eq) in toluene, 2-bromooctanoyl chloride (1.1 eq) is added at 0 °C. A base, such as pyridine, is added, and the mixture is stirred until the acylation is complete. The reaction is worked up by washing with aqueous acid and brine.

-

Cyclization: The crude bromodiester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15 °C. A solution of tert-butyl magnesium chloride in THF (1.5-2.0 eq) is added dropwise, maintaining the temperature below -10 °C.[9]

-

Incubation & Quench: The reaction is stirred for several hours at low temperature until cyclization is complete. The reaction is then carefully quenched by the addition of aqueous ammonium chloride.

-

Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting solid, (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one, is isolated via crystallization.[9]

Part 2: Formation of the β-Lactone and Final Assembly

The final phase of the synthesis involves converting the stable six-membered δ-lactone into the strained, biologically active four-membered β-lactone, followed by the attachment of the N-formyl-L-leucine side chain.

Step 2.1: δ-Lactone to β-Lactone Conversion

This transformation is a multi-step process that typically involves:

-

Saponification: Base-mediated hydrolysis of the δ-lactone to form the corresponding open-chain dihydroxy acid.

-

Lactonization: Selective activation of the secondary hydroxyl group and subsequent intramolecular nucleophilic attack by the carboxylate to form the β-lactone ring. This is often achieved using reagents like benzenesulfonyl chloride in pyridine or via a Mitsunobu reaction.[3]

Causality: The formation of the thermodynamically less stable β-lactone from the δ-lactone requires specific conditions that favor the kinetically controlled cyclization. The use of reagents like benzenesulfonyl chloride activates the hydroxyl group, making it a good leaving group and facilitating the intramolecular Sₙ2 reaction that forms the four-membered ring.[3]

Step 2.2: Esterification with N-Formyl-L-leucine

The final step is the coupling of the β-lactone core, which possesses a free secondary hydroxyl group, with N-formyl-L-leucine. The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), is a common and effective method for this esterification.[3][12]

Causality: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon. However, in the synthesis of Orlistat, the hydroxyl group on the side chain of the β-lactone intermediate already has the desired (R) configuration. Therefore, the reaction is designed to proceed without inversion at this center, effectively coupling the two chiral fragments to yield the final product with the correct (R,R,S,S) stereochemistry. The N-formyl-L-leucine moiety is sourced from the chiral pool, providing the fourth and final stereocenter.[3]

Experimental Protocol: Final Esterification (Mitsunobu Condensation)

-

Preparation: A solution of the β-lactone intermediate (1.0 eq), N-formyl-L-leucine (1.2 eq), and triphenylphosphine (1.3 eq) in anhydrous THF is prepared and cooled to 0 °C under a nitrogen atmosphere.

-

Reaction: Diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) (1.3 eq) is added dropwise to the solution.

-

Incubation: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Purification: The solvent is removed, and the crude product is purified by column chromatography on silica gel to separate Orlistat from triphenylphosphine oxide and other byproducts. The final product is often crystallized from a suitable solvent like hexane to achieve high purity.[12][13]

Quantitative Data Summary

The following table summarizes typical yields and selectivities for the key transformations in a modern enantioselective synthesis of Orlistat.

| Step | Transformation | Key Reagents | Yield (%) | Stereoselectivity | Reference |

| 1 | Asymmetric Hydrogenation | [RuCl₂((R)-MeO-BIPHEP)], H₂ | >95% | >99% ee | [2],[9] |

| 2 | Acylation | 2-Bromooctanoyl Chloride | ~95% (crude) | - | [9] |

| 3 | Diastereoselective Cyclization | t-BuMgCl | 80-85% | >98% de | [9] |

| 4 | Final Esterification | N-Formyl-L-leucine, DEAD, TPP | 70-80% | - | [3],[13] |

Conclusion

The stereospecific synthesis of this compound is a testament to the advancements in modern asymmetric synthesis. The evolution from inefficient classical resolutions to highly efficient catalytic asymmetric hydrogenations represents a significant leap forward in pharmaceutical process development. The strategy detailed herein, which combines a robust catalytic method for setting the initial stereocenter with a substrate-controlled diastereoselective cyclization, provides a scalable and economically viable route to this important anti-obesity therapeutic. This approach ensures the production of the single, biologically active stereoisomer with exceptional purity, meeting the stringent demands of the pharmaceutical industry.

References

-

Barbier, P., & Schneider, F. (1987). Total synthesis of (-)-tetrahydrolipstatin. Various synthetic routes available from the Drug Synthesis Database.

-

Shiina, I., et al. (2012). MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Synthesis of Tetrahydrolipstatin. J. Org. Chem., 77, 4886–4901.

-

Fadhil, H. H., Salman, R. D., & Hasan, J. K. (2022). Review of current anti-obesity medication. ResearchGate.

-

Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA, 60(9), 561-565.

-

Han, C., et al. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Org Lett., 8(20), 4497-500.

-

Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy, 20(3), 270-279.

-

Pu, Y., et al. (2006). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. J Med Chem., 49(14), 4183-4189.

-

Birk, R., et al. (2006). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA.

-

Anonymous. (2024). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. Semantic Scholar.

-

Guan, Q., et al. (2025). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 56(8), 1003.

-

CN1765892A - A kind of preparation method of orlistat. (2006). Google Patents.

-

Mark, A. S., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. ResearchGate.

-

Anonymous. (2024). A New Route for the Preparation of Orlistat. ResearchGate.

-

CN1321114C - Orlistat preparation method. (2007). Google Patents.

-

US8680298B2 - Process for the preparation of orlistat. (2014). Google Patents.

-

Anonymous. (2024). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.

-

CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof. (2011). Google Patents.

-

Synthesizing method of weight loss drug orlistat intermediate. (n.d.). Patsnap.

-

(S,S,R,S)-Orlistat synthesis. (n.d.). ChemicalBook.

-

Scalone, M., et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524-533.

-

Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. J Am Chem Soc., 136(30), 10814-20.

-

CN109022473B - Method for preparing orlistat intermediate by enzyme method. (2020). Google Patents.

-

Salahi, K., et al. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. J Am Chem Soc., 131(11), 4032-41.

-

Orlistat. (n.d.). PubChem.

Sources

- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 4. Synthesizing method of weight loss drug orlistat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat | CHIMIA [chimia.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]

- 13. US8680298B2 - Process for the preparation of orlistat - Google Patents [patents.google.com]

A Technical Guide to the Stereospecific Inhibition of Pancreatic Lipase by (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

Abstract

Orlistat, a potent inhibitor of pancreatic lipase, is a cornerstone in the management of obesity. Its therapeutic efficacy is intrinsically linked to its specific molecular interaction with the target enzyme, a process governed by precise stereochemistry. This guide provides an in-depth technical analysis of the mechanism of action of the single, active (R,R,S,S) stereoisomer of Orlistat, also known as (-)-Orlistat, on human pancreatic lipase (hPL). We will dissect the covalent modification of the active site, explore the conformational changes that facilitate this inhibition, and detail the state-of-the-art experimental methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical drug-target engagement.

Introduction: Pancreatic Lipase as a Therapeutic Target

Dietary fats, primarily triacylglycerols (TAGs), are a major source of energy. However, their large molecular size precludes direct absorption by the intestinal mucosa. The primary enzyme responsible for the initial and rate-limiting step of TAG digestion is human pancreatic lipase (hPL), which is secreted into the duodenum. hPL catalyzes the hydrolysis of TAGs at the sn-1 and sn-3 positions, yielding monoacylglycerols and free fatty acids, which are then absorbed.

Given its pivotal role, the inhibition of hPL presents a compelling therapeutic strategy for reducing dietary fat absorption and managing obesity. By blocking the enzymatic activity of hPL, undigested TAGs are excreted, leading to a caloric deficit and subsequent weight loss. Orlistat is the most prominent pharmaceutical agent based on this principle.

The Stereochemical Specificity of Orlistat

Orlistat is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The molecule possesses four chiral centers, which theoretically gives rise to 16 possible stereoisomers. However, only the naturally configured isomer, with the (2S, 3S, 5R) configuration for its beta-lactone ring and side chains, exhibits significant biological activity. This specific isomer, (-)-Orlistat, corresponds to the (R,R,S,S) nomenclature when described using a different convention that includes the stereochemistry of the full molecule. The precise three-dimensional arrangement of its functional groups is paramount for its effective interaction with the hPL active site. This stereochemical fidelity underscores the highly specific nature of the enzyme-inhibitor recognition process.

Molecular Mechanism of Covalent Inhibition

The inhibitory action of (R,R,S,S)-Orlistat is not a simple competitive binding event; it is an irreversible covalent modification of the enzyme's active site. This process can be broken down into several key stages:

3.1. Active Site Recognition and Binding

Human pancreatic lipase belongs to the serine hydrolase superfamily, characterized by a catalytic triad composed of Serine-152, Histidine-263, and Aspartate-176. The enzyme's active site is situated in a gorge, which is covered by a surface loop known as the "lid." In the aqueous environment of the gut, this lid remains closed. However, at the lipid-water interface where its substrate is located, hPL undergoes a significant conformational change, opening the lid and exposing the catalytic triad.

This compound mimics the structure of a triacylglycerol substrate, allowing it to gain access to the now-exposed active site. The inhibitor orients itself within the active site gorge, positioning its electrophilic β-lactone ring in close proximity to the nucleophilic Serine-152 residue of the catalytic triad.

3.2. Nucleophilic Attack and Covalent Bond Formation

The core of the inhibitory mechanism is a nucleophilic attack by the hydroxyl group of Serine-152 on the carbonyl carbon of Orlistat's β-lactone ring. This reaction is facilitated by the other members of the catalytic triad, His-263 and Asp-176, which act as a proton shuttle system to increase the nucleophilicity of the serine residue.

The attack results in the opening of the strained four-membered β-lactone ring and the formation of a stable, covalent ester bond between the Serine-152 residue and the inhibitor. This acylation of the active site serine effectively renders the enzyme inactive, as the catalytic residue is now blocked and unable to participate in the hydrolysis of its natural substrate, dietary triglycerides.

Diagram: Mechanism of Covalent Inhibition

Caption: Covalent inhibition of hPL by this compound.

Experimental Characterization of the Orlistat-hPL Interaction

A multi-faceted approach is required to fully characterize the mechanism of inhibition. This typically involves enzyme kinetics, structural biology, and computational modeling.

4.1. Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetic assays are fundamental to determining the potency and mechanism of an inhibitor. For hPL, the pH-stat method is a classic and reliable technique.

Protocol: pH-Stat Assay for hPL Inhibition

-

Principle: This assay measures the release of free fatty acids from a triglyceride substrate (e.g., tributyrin or olive oil). The release of these acidic protons causes a decrease in pH. A pH-stat instrument is an automatic titrator that maintains a constant pH by adding a titrant (e.g., NaOH), and the rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

-

Reagents & Setup:

-

Enzyme: Purified human pancreatic lipase.

-

Substrate Emulsion: A stabilized emulsion of olive oil in a buffer solution (e.g., Tris-HCl) containing bile salts (e.g., sodium taurodeoxycholate) and colipase, a necessary cofactor for hPL activity.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Titrant: Standardized NaOH solution (e.g., 0.01 M).

-

Instrumentation: A temperature-controlled reaction vessel equipped with a pH electrode and an automatic burette (pH-stat).

-

-

Procedure:

-

Equilibrate the reaction vessel containing the substrate emulsion to the desired temperature (e.g., 37°C) and pH (e.g., 8.0).

-

Add a known concentration of hPL and colipase to initiate the reaction. Monitor the baseline rate of NaOH consumption.

-

Introduce varying concentrations of this compound to the reaction vessel.

-

Record the new, inhibited rate of NaOH consumption for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Causality & Interpretation: The time-dependent decrease in enzyme activity, even after pre-incubation, is characteristic of irreversible or slow-binding inhibition. The IC₅₀ value provides a quantitative measure of Orlistat's potency. For irreversible inhibitors, the inhibition constant (kᵢ) is often determined, which reflects the rate of covalent modification.

Diagram: Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the IC50 of Orlistat using a pH-stat assay.

4.2. Structural Biology: Visualizing the Interaction

X-ray crystallography has been instrumental in providing a static, high-resolution picture of the Orlistat-hPL complex. These studies confirm the covalent bond formation and reveal the precise orientation of the inhibitor within the active site.

Key Structural Findings:

-

Covalent Adduct: Crystallographic data clearly shows the electron density corresponding to the covalent bond between the C1 carbonyl carbon of Orlistat and the Oγ atom of Serine-152.

-

Conformation: The inhibitor's hexyl and hydroxytridecyl side chains occupy the hydrophobic groove of the active site, mimicking the binding of fatty acid chains from a natural triglyceride substrate.

-

Lid Conformation: The structure of the hPL-Orlistat complex is captured in the "open" lid conformation, which is the active form of the enzyme at lipid interfaces.

Table 1: Key Parameters of this compound Inhibition of hPL

| Parameter | Typical Value | Method of Determination | Significance |

| IC₅₀ | 0.14 µM | pH-Stat Assay | Concentration for 50% inhibition; measures potency. |

| Inhibition Type | Irreversible, Covalent | Kinetic Analysis & Structural Biology | Inhibitor forms a stable bond with the enzyme. |

| Target Residue | Serine-152 | X-ray Crystallography, Mass Spectrometry | The specific amino acid in the catalytic triad that is modified. |

| Bond Formed | Ester Linkage | X-ray Crystallography | The type of covalent bond formed between Orlistat and Ser-152. |

Conclusion

The therapeutic action of this compound is a direct result of its highly specific and irreversible covalent inhibition of human pancreatic lipase. By mimicking a natural triglyceride substrate, it gains access to the enzyme's active site, where its electrophilic β-lactone ring is attacked by the nucleophilic Serine-152 of the catalytic triad. This forms a stable acyl-enzyme complex, effectively shutting down the enzyme's ability to digest dietary fats. The efficacy of this process is critically dependent on the precise (R,R,S,S) stereochemistry of the inhibitor. Understanding this detailed molecular mechanism is crucial for the development of next-generation lipase inhibitors with improved potency and selectivity.

References

-

Guerin, M., et al. (2021). Pancreatic Lipase: A Target for Obesity Treatment. Available at: [Link]

-

Borgstrom, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

-

Hadvary, P., et al. (1991). The mode of action of the lipase inhibitor orlistat (tetrahydrolipstatin, Ro 18-0647) and of its parent compound lipstatin. Available at: [Link]

-

Lookene, A., et al. (1994). The structure of the ternary complex of human pancreatic lipase, colipase, and a C11 alkyl phosphonate inhibitor, (RP)-1-sarracosylamino-undecane-2-phosphonic acid, 2-naphthylester, determined by X-ray crystallography. Journal of Molecular Biology. Available at: [Link]

-

Lowe, M.E. (2002). The triglyceride lipases of the pancreas. Journal of Lipid Research. Available at: [Link]

The Stereochemical Nuances of Lipase Inhibition: A Technical Guide to the Biological Activity of Orlistat Stereoisomers

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic effect is derived from the covalent modification of the active site serine of these enzymes, preventing the hydrolysis of dietary triglycerides. As a complex molecule with four chiral centers, Orlistat can theoretically exist as sixteen stereoisomers. However, only a single stereoisomer is synthesized and marketed for clinical use. This in-depth technical guide provides a comprehensive exploration of the biological activities of Orlistat and its synthesized stereoisomers. We delve into the stereoselective synthesis of these compounds, present a comparative analysis of their on-target lipase inhibition and off-target effects on fatty acid synthase, and detail the experimental protocols requisite for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of obesity, enzymology, and medicinal chemistry, offering a foundational understanding of the critical role stereochemistry plays in the pharmacological profile of Orlistat.

Introduction: The Stereochemical Landscape of Orlistat

Orlistat, also known as tetrahydrolipstatin, is a hydrogenated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Its mechanism of action is well-established; it forms a covalent bond with the serine residue within the active site of gastric and pancreatic lipases, rendering them inactive.[1][2] This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake.[3]

The Orlistat molecule possesses four stereocenters, giving rise to the theoretical possibility of 16 stereoisomers. The commercially available formulation, Xenical®, is a single, specific stereoisomer produced through a controlled, stereoselective synthetic route.[4] This precise stereochemical configuration is crucial for its potent inhibitory activity. Understanding the biological profiles of the other stereoisomers is paramount for a comprehensive grasp of Orlistat's structure-activity relationship (SAR) and for the rational design of future lipase inhibitors. This guide will illuminate the synthesis and comparative biological evaluation of Orlistat and a key subset of its stereoisomers.

Stereoselective Synthesis of Orlistat and Its Diastereomers

The synthesis of Orlistat and its stereoisomers is a complex undertaking that requires precise control over multiple chiral centers. A notable approach, detailed by Mulzer, Tiegs, Wang, Coates, and O'Doherty in 2014, accomplishes the enantioselective synthesis of tetrahydrolipstatin (THL) and seven of its stereoisomers.[5][6] This synthesis was achieved in 10 steps with an overall yield of 31%.[5][6]

Key Synthetic Strategy

The core of the synthetic route involves a highly regioselective and diastereoselective carbonylation of an epoxyhomoallylic alcohol intermediate. This key step, utilizing a bimetallic catalyst, allows for the controlled formation of the β-lactone ring, a critical pharmacophore of Orlistat responsible for its covalent interaction with lipases. By strategically altering the stereochemistry of the precursors, the synthesis can be directed to yield the natural Orlistat stereoisomer or its various diastereomers.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Orlistat stereoisomers, based on the principles outlined in the literature.

Caption: Generalized workflow for the stereoselective synthesis of Orlistat isomers.

Comparative Biological Activity: On-Target and Off-Target Effects

The biological activity of Orlistat is not solely defined by its potent lipase inhibition. A comprehensive understanding requires the evaluation of its stereoisomers' effects on both the intended targets (pancreatic and gastric lipases) and potential off-targets.

On-Target Activity: Pancreatic Lipase Inhibition

A pivotal study by Liu et al. in 2018 provided a direct comparison of the inhibitory potency of Orlistat and seven of its stereoisomers against porcine pancreatic lipase.[7] The half-maximal inhibitory concentrations (IC50) were determined for all eight compounds, revealing a significant dependence of activity on stereochemistry.

| Stereoisomer | IC50 (nM) against Porcine Pancreatic Lipase[7] |

| Orlistat (Natural Stereoisomer) | 4.0 |

| Enantiomer of Orlistat | 77 |

| Diastereomer 1 | 8.0 |

| Diastereomer 2 | 12 |

| Diastereomer 3 | 15 |

| Diastereomer 4 | 18 |

| Diastereomer 5 | 20 |

| Diastereomer 6 (inverted at 2,3,2' positions) | 930 |

Table 1: Comparative IC50 values of Orlistat and its stereoisomers against porcine pancreatic lipase.

The data clearly demonstrates that the natural stereoisomer of Orlistat is the most potent inhibitor of pancreatic lipase.[7] Its enantiomer exhibits a nearly 20-fold reduction in activity, while the diastereomer with inverted stereocenters at the 2, 3, and 2' positions is over 230 times less potent.[7] The remaining five stereoisomers, however, retain significant inhibitory activity, with IC50 values in the low nanomolar range.[7]

Off-Target Activity: Fatty Acid Synthase (FAS) Inhibition

Orlistat has been identified as an inhibitor of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells.[2] This off-target activity has garnered interest in Orlistat's potential as an anticancer agent. The study by Liu et al. also investigated the inhibitory activity of the eight synthesized stereoisomers against a recombinant form of the thioesterase domain of human FAS. While specific IC50 values for FAS inhibition were not detailed in the available abstract, it was noted that the enantiomer of Orlistat was significantly less active against FAS compared to the natural stereoisomer. The other five stereoisomers, however, retained significant inhibitory activity, with reported IC50s ranging from 8.0 to 20 nM.

Caption: Workflow for the in vitro colorimetric lipase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, H460)

-

Cell culture medium and supplements

-

Orlistat stereoisomers

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Orlistat stereoisomers and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

-

Conclusion and Future Perspectives

The stereochemical architecture of Orlistat is a critical determinant of its biological activity. The natural stereoisomer exhibits the most potent inhibition of pancreatic lipase, the primary therapeutic target. While several other stereoisomers retain significant lipase inhibitory activity, the enantiomer and certain diastereomers show markedly reduced potency. This underscores the high degree of stereoselectivity of the lipase active site.

The off-target inhibition of fatty acid synthase by Orlistat and some of its stereoisomers opens avenues for exploring their potential in oncology. The observed lack of significant cytotoxicity of the tested stereoisomers is a promising indicator of their potential therapeutic window.

Future research should focus on elucidating the biological activities of the full complement of 16 Orlistat stereoisomers. Comparative studies on gastric lipase inhibition and a broader profiling of off-target effects will provide a more complete understanding of their pharmacological profiles. Furthermore, co-crystallization studies of various stereoisomers with lipases could offer invaluable structural insights into the molecular basis of their differential activities, paving the way for the design of next-generation lipase inhibitors with enhanced potency and selectivity.

References

- Borgstrom, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308-316.

-

Mulzer, M., Tiegs, B. J., Wang, Y., Coates, G. W., & O'Doherty, G. A. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814–10820. [Link]

-

O'Doherty, G. A., & Liu, X. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]

-

European Medicines Agency. (2005). Xenical, INN-Orlistat: European Public Assessment Report (EPAR). [Link]

- Romo, D., et al. (2006). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters, 8(20), 4497–4500.

-

O'Doherty, G. A., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. PubMed Central. [Link]

-

Hadvary, P., Lengsfeld, H., & Wolfer, H. (1988). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361. [Link]

-

Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]

-

Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 9(3), 274–278. [Link]

-

Hadvary, P., Sidler, J., Meister, W., Vetter, W., & Wolfer, H. (1991). The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase. The Journal of Biological Chemistry, 266(4), 2021–2027. [Link]

- Weibel, E. K., Hadvary, P., Hochuli, E., Kupfer, E., & Lengsfeld, H. (1987). Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity. The Journal of Antibiotics, 40(8), 1081–1085.

-

Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]

-

Goins, C. M., et al. (2018). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. Biochemistry, 57(16), 2383–2393. [Link]

-

Liu, J., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(3), 103. [Link]

- Kanwar, S. S., & Kaushal, R. K. (2008). Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study. Indian Journal of Biotechnology, 7(2), 233-237.

-

Armitage, G., et al. (2002). Degree of in Vivo Inhibition of Human Gastric and Pancreatic Lipases by Orlistat (Tetrahydrolipstatin, THL) in the Stomach and Small Intestine. Gastroenterology, 122(4), A-52. [Link]

-

Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. [Link]

-

Mulzer, M., et al. (2014). Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Journal of the American Chemical Society, 136(30), 10814-10820. [Link]

-

Goins, C. M., et al. (2018). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. Biochemistry, 57(16), 2383-2393. [Link]

-

Hadvary, P., Lengsfeld, H., & Wolfer, H. (1988). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361. [Link]

Sources

- 1. Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R,S,S)-Orlistat Precursor: A Technical Guide to Stereoselective Synthesis and Isolation

This guide provides a comprehensive technical overview of the discovery and isolation of the pivotal (R,R,S,S)-configured precursor to Orlistat. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Stereochemical Imperative of Orlistat

Orlistat, marketed under trade names like Xenical and Alli, is a potent inhibitor of gastric and pancreatic lipases, prescribed for the management of obesity. Its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. The molecule contains three stereocenters, giving rise to eight possible stereoisomers. However, only the (2S, 3S, 5R)-lactone, derived from the (R,R,S,S) precursor, exhibits the desired pharmacological activity. This stringent stereochemical requirement necessitates highly selective synthetic strategies to ensure the production of the enantiomerically pure active pharmaceutical ingredient.

Core Synthetic Strategy: A Modular, Stereocontrolled Approach

The synthesis of the (R,R,S,S)-Orlistat precursor is a testament to the power of modern asymmetric synthesis. The most efficient and industrially viable routes employ a modular approach, where the key stereocenters are introduced in a controlled, sequential manner. This guide will focus on a widely adopted strategy that hinges on an initial asymmetric reduction, followed by a diastereoselective chain elongation.

Part 1: Establishing the First Stereocenter via Asymmetric Hydrogenation

The cornerstone of the synthesis is the creation of the first chiral center in high enantiomeric purity. This is typically achieved through the asymmetric hydrogenation of a β-keto ester, a prochiral starting material.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: A chiral Ruthenium(II) catalyst, such as Ru(II)-(R)-BINAP, is prepared in a suitable degassed solvent (e.g., methanol) under a strictly inert atmosphere (Argon or Nitrogen). The choice of the (R)-BINAP ligand is critical as it dictates the stereochemical outcome of the reduction.

-

Reaction Setup: The β-keto ester substrate is dissolved in methanol and charged into a high-pressure autoclave. The catalyst solution is then transferred to the autoclave via cannula.

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50-100 atmospheres. The reaction mixture is heated to 50-80 °C and agitated vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.

-

Work-up and Isolation: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed in vacuo, and the resulting crude β-hydroxy ester is purified by silica gel column chromatography to yield the product with high enantiomeric excess (ee).

Causality Behind Experimental Choices:

-

Catalyst System: The Ru(II)-BINAP complex forms a chiral pocket that coordinates to the β-keto ester. Hydrogen is then delivered preferentially to one face of the ketone, leading to the formation of one enantiomer in significant excess. The C2 symmetry of the BINAP ligand is key to this high level of induction.

-

Reaction Conditions: Elevated pressure and temperature are employed to increase the rate of reaction and ensure complete conversion. The choice of solvent is also important; polar protic solvents like methanol are often preferred for their ability to dissolve the catalyst and substrate and to facilitate the protonolysis step in the catalytic cycle.

Part 2: Diastereoselective Elongation of the Carbon Skeleton

With the first stereocenter in place, the subsequent steps focus on building the rest of the molecule while controlling the stereochemistry of the newly formed chiral centers relative to the existing one. A common and effective method is the use of a diastereoselective aldol reaction.

Experimental Protocol: Substrate-Controlled Aldol Reaction

-

Enolate Formation: The previously synthesized chiral β-hydroxy ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.

-

Aldol Addition: The desired aldehyde (e.g., hexanal) is then added to the cold enolate solution. The reaction is stirred at -78 °C until the starting material is consumed.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting crude aldol adduct, a mixture of diastereomers, is purified by column chromatography to isolate the desired (syn) diastereomer.

Causality Behind Experimental Choices:

-

Directed Aldol Reaction: The existing hydroxyl group on the β-hydroxy ester acts as a directing group. In the presence of a lithium base, it can form a six-membered chelation-controlled transition state with the lithium enolate and the incoming aldehyde. This rigid, chair-like transition state forces the aldehyde to approach from a specific face, resulting in the formation of the desired syn-diastereomer with high selectivity.

-

Low Temperature: The use of -78 °C is critical for maintaining the kinetic control of the enolization process and for stabilizing the lithium enolate and the chelated transition state, thereby maximizing the diastereoselectivity.

Part 3: Cyclization and Final Isolation

The final phase of the synthesis involves the formation of the characteristic β-lactone ring and the purification of the final precursor.

Experimental Protocol: Lactonization and Purification

-

Hydrolysis: The ester group of the aldol adduct is saponified using a base such as lithium hydroxide in a THF/water mixture.

-

Lactonization: The resulting β-hydroxy carboxylic acid is then subjected to a cyclization reaction to form the β-lactone. This is often achieved using a reagent like p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This method proceeds via an in-situ activation of the carboxylic acid.

-

Final Purification: The crude lactone precursor is purified to a high degree of chemical and stereochemical purity. This is often achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Summary of Key Transformations

| Step | Transformation | Key Reagents | Stereochemical Control | Typical Yield (%) | Purity (ee/de) |

| 1 | Asymmetric Hydrogenation | Ru(II)-(R)-BINAP, H₂ | Catalyst-controlled | >95 | >99% ee |

| 2 | Aldol Reaction | LDA, Hexanal, -78 °C | Substrate-controlled (chelation) | 80-90 | >98% de |

| 3 | Lactonization | LiOH; then TsCl, Pyridine | Retention of stereochemistry | 75-85 | >99% de |

Visualization of the Synthetic Workflow

Caption: Key stages in the stereoselective synthesis of the Orlistat precursor.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthetic route is maintained through rigorous in-process controls and analytical validations at each critical step.

-

Enantiomeric Excess Determination: Following the asymmetric hydrogenation, the enantiomeric excess (ee) of the β-hydroxy ester is unequivocally determined using chiral HPLC or chiral gas chromatography (GC). This step validates the performance of the chiral catalyst and ensures that the material proceeding to the next stage has the required enantiopurity.

-

Diastereomeric Ratio Analysis: The diastereomeric excess (de) of the aldol adduct is typically determined by ¹H NMR spectroscopy, where the distinct signals for the different diastereomers can be integrated. Alternatively, HPLC analysis can be employed.

-

Structural Confirmation: The chemical identity and structural integrity of all intermediates and the final precursor are confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Optical Rotation: The specific rotation of the final, purified (R,R,S,S)-precursor is measured and compared with established literature values, serving as a final, bulk-level confirmation of the correct stereochemical configuration.

This multi-faceted analytical approach ensures that the synthesis is a self-validating system, providing confidence in the stereochemical and chemical purity of the final product.

References

A Technical Guide to (R,R,S,S)-Orlistat: Physicochemical Properties, Synthesis, and Analytical Characterization

This document provides an in-depth technical overview of the specific stereoisomer (R,R,S,S)-Orlistat. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical identity, the principles of its stereoselective synthesis, and robust analytical methodologies for its characterization and differentiation from other stereoisomers.

Introduction: The Stereochemical Complexity of Orlistat

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[1] By preventing the hydrolysis of fats into absorbable free fatty acids, Orlistat reduces caloric intake and is utilized as a therapeutic agent for obesity management.[1] The molecule, a saturated derivative of the natural product lipstatin, possesses four chiral centers, which theoretically gives rise to sixteen possible stereoisomers.[2]

The biological activity of Orlistat is critically dependent on its stereochemistry. The commercially available and therapeutically active form, sold under brand names like Xenical® and Alli®, is the (S,S,R,R) stereoisomer (CAS No. 96829-58-2). Consequently, the identification and characterization of other stereoisomers, such as this compound, are of paramount importance in drug development and quality control. These non-therapeutic isomers are often synthesized as reference standards for impurity profiling and to ensure the stereochemical purity of the active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

The fundamental chemical identifiers for this compound are crucial for its unambiguous documentation and procurement. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1225451-00-2 | [3][4] |

| Molecular Formula | C₂₉H₅₃NO₅ | [3][4] |

| Molecular Weight | 495.73 g/mol | [4] |

| IUPAC Name | [(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | [3] |

The structure of this compound is depicted in the following diagram, highlighting the specific stereochemical configuration at its four chiral centers.

Caption: 2D structure of this compound.

Principles of Stereoselective Synthesis

The synthesis of a specific Orlistat stereoisomer is a significant chemical challenge that necessitates precise control over the four chiral centers. While the bulk of published literature focuses on the therapeutically active (S,S,R,R) isomer, the strategies employed are instructive for producing other diastereomers like this compound.

The causality behind synthetic choices lies in establishing the correct relative and absolute stereochemistry. Key strategies often involve:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For Orlistat, the N-formyl-L-leucine moiety is typically derived from L-leucine, which sets one of the four stereocenters. To synthesize the (R,R,S,S) isomer, one would start with the unnatural D-leucine.

-

Asymmetric Reactions: Employing chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation is a critical step in some routes to establish the stereochemistry of hydroxyl groups which are precursors to the lactone ring.[5][6]

-

Substrate-Controlled Reactions: Leveraging the existing stereocenters in an intermediate to direct the stereochemical outcome of a subsequent reaction.

-

Key Synthetic Methodologies: Published syntheses of Orlistat and its analogs have employed advanced organic reactions such as the tandem Mukaiyama aldol-lactonization (TMAL) process, which is effective for constructing the β-lactone ring system.[7]

The synthesis of the (R,R,S,S) isomer would require a careful selection of enantiomeric starting materials and reagents opposite to those used for the synthesis of the active drug, Orlistat.

Analytical Characterization and Quality Control

Distinguishing this compound from its other fifteen stereoisomers is an analytical imperative. As diastereomers, they possess different physical properties and can be separated by achiral chromatographic techniques; however, separating all enantiomers and diastereomers often requires chiral chromatography for definitive identification and quantification.

The following workflow outlines a typical process for the analytical characterization of an Orlistat stereoisomer.

Caption: Workflow for chiral purity analysis of Orlistat.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative self-validating system for the separation and quantification of Orlistat stereoisomers. The causality for using a chiral column is that stereoisomers interact differently with the chiral stationary phase, resulting in different retention times and enabling their separation, which is impossible on a standard achiral column.

Objective: To resolve this compound from the active (S,S,R,R) isomer and other potential stereoisomeric impurities.

Instrumentation and Materials:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol (90:10, v/v).

-

This compound and (S,S,R,R)-Orlistat reference standards.

-

Sample Diluent: Mobile phase or a compatible organic solvent.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the this compound and (S,S,R,R)-Orlistat reference standards in the sample diluent to a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the test sample by dissolving it in the sample diluent to a similar concentration.

-

Chromatographic Conditions:

-

Column: Chiralpak IA (or equivalent)

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm[8]

-

Injection Volume: 10 µL

-

-

System Suitability Test (SST):

-

Inject a mixture of the (R,R,S,S) and (S,S,R,R) standards.

-

Trustworthiness Check: The system is considered suitable for analysis only if the resolution between the two stereoisomer peaks is greater than 1.5. This ensures the method can reliably distinguish between them.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of the reference standards.

-

Calculate the area percentage of the this compound peak relative to the total area of all Orlistat-related peaks to determine its purity or impurity level.

-

Conclusion

The (R,R,S,S) stereoisomer of Orlistat is a critical chemical entity for the pharmaceutical industry. While devoid of the therapeutic activity of its (S,S,R,R) counterpart, its role as a reference standard is indispensable for the development, manufacturing, and quality control of Orlistat API. A thorough understanding of its unique physicochemical properties, coupled with robust stereoselective synthetic and analytical methods, ensures the safety, purity, and efficacy of the final drug product. The methodologies and data presented in this guide provide a foundational framework for professionals working with this specific stereoisomer.

References

-

PubChem. This compound | C29H53NO5 | CID 16760542. Available from: [Link]

-

Ma, G., Zancanella, M., Oyola, Y., Richardson, R. D., Smith, J. W., & Romo, D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. Organic letters, 8(20), 4497–4500. Available from: [Link]

- Google Patents. (2020). CN111004272B - Preparation method of orlistat chiral intermediate.

-

European Medicines Agency (EMA). Xenical, INN-Orlistat - Scientific Discussion. Available from: [Link]

-

Wikipedia. Orlistat. Available from: [Link]

-

Singh, B., & Singh, S. (2008). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 193-198. Available from: [Link]

Sources

- 1. Orlistat - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound | C29H53NO5 | CID 16760542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1225451-00-2 [chemicalbook.com]

- 5. CN111004272B - Preparation method of orlistat chiral intermediate - Google Patents [patents.google.com]

- 6. Synthesis of Related Substances of Orlistat [cjph.com.cn]

- 7. Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Pharmacokinetics and metabolism of (R,R,S,S)-Orlistat

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (S,S,S,S)-Orlistat

A Note on Stereochemistry

This guide focuses on the pharmacokinetics and metabolism of Orlistat, the single diastereomeric molecule approved for therapeutic use. Its chemical name is (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester.[1][2] While the topic specified (R,R,S,S)-Orlistat, the vast body of scientific literature and regulatory approval pertains to this specific, stereochemically controlled (S,S,S,S)-related configuration. The precise stereochemistry is critical for the molecule's interaction with the active site of lipases.

Introduction

Orlistat is a potent, long-acting, and reversible inhibitor of gastrointestinal lipases, developed for the management of obesity.[1][3] It is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[4] Unlike many anti-obesity agents that act on the central nervous system to suppress appetite, Orlistat's mechanism is localized to the gastrointestinal (GI) lumen.[5][6] It forms a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering them inactive.[1][7] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[4] Consequently, undigested fats are excreted, leading to a caloric deficit that can contribute to weight control.[7] At the standard therapeutic dose of 120 mg three times daily, Orlistat inhibits the absorption of dietary fat by approximately 30%.[1][7] Its efficacy is therefore directly linked to its local activity, making a thorough understanding of its pharmacokinetics—particularly its minimal absorption and GI-tract metabolism—essential for researchers and drug development professionals.

Section 1: The Pharmacokinetic Profile: A Story of Local Action

The pharmacokinetic profile of Orlistat is unique in that its therapeutic efficacy is predicated on its lack of systemic absorption. The drug is designed to act as a topical agent within the gut lumen.

Absorption

Systemic exposure to Orlistat following oral administration is minimal.[7] In clinical studies, plasma concentrations of intact Orlistat are often sporadic and near the lower limit of detection (<5-10 ng/mL), with no evidence of accumulation upon repeated dosing.[1][7] This is consistent with its intended local mechanism of action. A study involving the administration of 360 mg of 14C-labeled Orlistat showed that plasma radioactivity peaked approximately 8 hours post-dose, but the concentration of the parent drug remained negligible.[7]

-

Expert Insight: The choice to develop a minimally absorbed drug was a deliberate strategy to reduce the potential for systemic side effects. By containing the pharmacological activity to the GI tract, the safety profile is primarily defined by local gastrointestinal events related to the mechanism of action (e.g., steatorrhea), rather than off-target systemic effects.[8]

Distribution

In the rare instances that Orlistat enters systemic circulation, it is highly bound (>99%) to plasma proteins, with lipoproteins and albumin being the primary carriers.[7][9] It also shows minimal partitioning into erythrocytes.[2][7] This extensive protein binding further limits the amount of free, active drug available to interact with systemic tissues, reinforcing its localized effect.

Metabolism

Metabolism of Orlistat occurs primarily within the gastrointestinal wall, prior to any significant systemic absorption.[7][9] Based on studies in obese patients, two principal metabolites, designated M1 and M3, have been identified and account for approximately 42% of the total radioactivity in plasma.[7][10]

-

Metabolite M1: Formed by the hydrolysis of the four-membered β-lactone ring.[1][7]

-

Metabolite M3: Results from the cleavage of the N-formyl leucine moiety from M1.[1][7]

Crucially, both M1 and M3 possess extremely weak lipase inhibitory activity, being 1000- and 2500-fold less potent than Orlistat, respectively.[1] Given their low potency and the low plasma concentrations achieved at therapeutic doses, these metabolites are considered pharmacologically inconsequential.[1]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Orlistat - Wikipedia [en.wikipedia.org]

- 5. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. bonevet.org [bonevet.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. soarfoxcities.com [soarfoxcities.com]

- 9. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Vitro Characterization of the Active Orlistat Stereoisomer

Foreword: The Imperative of Stereochemical Precision in Drug Development

Orlistat, a potent inhibitor of gastric and pancreatic lipases, stands as a significant therapeutic agent in the management of obesity.[1][2] Its mechanism of action is elegantly precise: the formation of a covalent bond with the active site serine residue of lipases, effectively inactivating them and preventing the hydrolysis of dietary triglycerides.[1][3] This action is critically dependent on the molecule's three-dimensional architecture. Orlistat possesses four chiral centers, leading to the possibility of 16 stereoisomers. The pharmacologically active agent, tetrahydrolipstatin, has a specific (S,S,R,S) configuration in much of the literature, corresponding to the chemical name (S)-((S)-1-((2S, 3S)-3-Hexyl-4-oxooxetan-2-yl) tridecan-2-yl) 2-formamido-4-methylpentanoate.[2][3]

This guide provides a comprehensive framework for the in-vitro characterization of this active stereoisomer, which for the purpose of this document we will refer to as (R,R,S,S)-Orlistat as per the user's topic, acknowledging the potential for varied stereochemical nomenclature in literature. The accurate characterization of the correct, active stereoisomer is not merely an academic exercise; it is a cornerstone of drug quality, safety, and efficacy, mandated by regulatory bodies like the FDA.[4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on causality, self-validating protocols, and authoritative scientific grounding.

Section 1: Physicochemical and Structural Characterization

A thorough investigation into the physical and chemical properties of an Active Pharmaceutical Ingredient (API) is the primary step for quality control.[7] It establishes the foundational identity, purity, and stability of the substance before assessing its biological function.

Structural Elucidation: Confirming Molecular Identity

The first principle of characterization is to confirm that the molecule is indeed what it purports to be. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[8]

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the carbon-hydrogen framework of a molecule.[7][8] Quantitative ¹H-NMR (qNMR) can be used for both identification and purity assessment without the need for an identical reference standard, as the signal area is directly proportional to the number of nuclei.[9][10]

Protocol: ¹H-NMR for Structural Confirmation and Purity

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a known quantity of a certified internal standard (e.g., phloroglucinol) for quantitative analysis.[10][11]

-

Instrumentation: Utilize a 500 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H-NMR spectrum. The proton corresponding to the formyl group (H-32) typically appears as a distinct singlet around 8.03 ppm in DMSO-d₆ and is well-suited for quantification due to its separation from other signals.[9][10]

-

Structural Verification: Compare the obtained spectrum—chemical shifts, splitting patterns, and integrations—with a reference spectrum or with predicted values to confirm the complete molecular structure. Key signals include the formyl proton, various methylene and methyl groups of the alkyl chains, and protons on the β-lactone ring.

-

Purity Calculation: Calculate the purity of this compound against the internal standard using the established qNMR formulas, ensuring the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being quantified.

1.1.2. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for this purpose.[3][12][13]

Protocol: LC-MS/MS for Molecular Weight Verification

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a methanol/acetonitrile mixture.

-

Chromatography: Use a C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 5 µm).[3]

-

Mobile Phase: An isocratic mobile phase of methanol, acetonitrile, and 0.1% formic acid (e.g., 65:20:15 v/v/v) at a flow rate of 0.8 mL/min is effective.[12]

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive mode.[3][12]

-

Data Acquisition: In full scan mode, verify the presence of the protonated molecule [M+H]⁺ at m/z 496.4.[3] In Multiple Reaction Monitoring (MRM) or product ion scan mode, confirm the characteristic transition of the parent ion to a major fragment ion (e.g., m/z 496.4 → 337.3).[3]

Stereoisomeric Purity: Isolating the Active Form

Given the multiple chiral centers, ensuring the sample is the correct stereoisomer and is free from diastereomeric impurities is paramount. This is achieved using chiral chromatography.

Causality: Diastereomers can have different pharmacokinetic, pharmacodynamic, and toxicological profiles. The presence of unwanted stereoisomers is considered an impurity and must be controlled within strict limits as per ICH guidelines.[5] A stability-indicating method is crucial to separate the active compound from potential degradation products and isomers.[14]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector set to 205 or 210 nm.[14][15]

-

Column: A chiral stationary phase column is required. While specific columns for Orlistat isomers are proprietary, a common approach involves normal-phase chromatography.

-

Mobile Phase: A typical mobile phase for chiral separation of lipophilic molecules is a mixture of n-Hexane and Isopropyl alcohol (e.g., 70:30, v/v).[16]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 50 µg/mL.

-

Analysis: Inject the sample and monitor the chromatogram for the elution of the main peak. The method must be validated for its ability to separate the this compound peak from all other potential stereoisomers.

-

Quantification: The percentage of stereoisomeric purity is calculated based on the peak area of the desired isomer relative to the total peak area of all isomers.

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase | Enables separation of stereoisomers based on differential interactions. |

| Mobile Phase | n-Hexane:Isopropyl Alcohol (70:30, v/v) | Common normal-phase system for resolving lipophilic isomers.[16] |

| Flow Rate | 1.0 mL/min | Provides optimal resolution and reasonable run time. |

| Detection | UV at 205 nm | Orlistat lacks a strong chromophore; detection at low UV provides sensitivity.[17] |

| Temperature | 25°C (Controlled) | Ensures reproducible retention times. |

Table 1: Example Parameters for Chiral HPLC Analysis.

Section 2: Biological Characterization - The Functional Assay

Confirming the correct structure and purity is essential, but it does not guarantee biological activity. A functional assay is required to measure the potency of this compound as a lipase inhibitor.

Mechanism of Action: Covalent Inhibition of Pancreatic Lipase

The inhibitory activity of Orlistat is centered on its β-lactone ring.[18] The catalytic triad of pancreatic lipase (Serine, Histidine, Aspartic acid) initiates a nucleophilic attack from the serine hydroxyl group onto the carbonyl carbon of the β-lactone. This opens the strained ring and forms an irreversible, stable covalent acyl-enzyme complex, rendering the lipase inactive.[18][19]

Caption: Covalent inhibition of lipase by Orlistat.

In-Vitro Pancreatic Lipase Inhibition Assay

The most common method to quantify lipase inhibition is a colorimetric assay.[1] It uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon hydrolysis by lipase.[1][20] The rate of color formation is directly proportional to lipase activity; a decrease in this rate in the presence of Orlistat indicates inhibition.

Caption: Workflow for the colorimetric lipase inhibition assay.

Protocol: Colorimetric Lipase Inhibition Assay

A. Reagent Preparation:

-

Tris-HCl Buffer (100 mM, pH 8.0): Prepare a standard Tris-HCl buffer for the assay.[1]

-

Porcine Pancreatic Lipase (PPL) Solution: Prepare a 1 mg/mL stock solution of PPL in Tris-HCl buffer.

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 ng/mL to 1000 ng/mL. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.

-

pNPB Substrate Solution (10 mM): Prepare the substrate solution in a solvent like isopropanol.[20]

B. Assay Procedure (96-well plate format):

-

Plate Setup: In triplicate, add reagents to wells as follows:

-

Test Wells: 10 µL of diluted Orlistat solution + 80 µL of PPL solution.

-

Control Wells (100% Activity): 10 µL of Tris-HCl buffer (with matching DMSO%) + 80 µL of PPL solution.

-

Blank Wells: 90 µL of Tris-HCl buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

-

Reaction Initiation: Add 10 µL of the 10 mM pNPB substrate solution to all wells. The final volume is 100 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes.[1]

C. Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V = ΔAbs/Δtime) from the linear portion of the absorbance vs. time curve. Subtract the rate of the blank wells from all other wells.

-

Calculate Percentage Inhibition: Use the following formula for each Orlistat concentration: % Inhibition = [(V_control - V_test) / V_control] * 100 Where V_control is the rate of the control wells and V_test is the rate of the test wells.

-

Determine IC50: Plot the % Inhibition against the logarithm of the Orlistat concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Orlistat required to inhibit 50% of the lipase activity. Orlistat is highly potent, with reported IC50 values in the low ng/mL range.[20][21]

| Parameter | Condition | Rationale |

| Enzyme | Porcine Pancreatic Lipase | A well-characterized and commercially available model for human pancreatic lipase. |

| Substrate | p-Nitrophenyl Butyrate (pNPB) | Chromogenic substrate that allows for a simple, kinetic, colorimetric readout.[1] |

| Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity.[20] |

| pH | 8.0 | Optimal pH for pancreatic lipase activity.[20] |

| Key Metric | IC50 Value | Provides a quantitative measure of the inhibitor's potency. |

Table 2: Key Parameters for the In-Vitro Lipase Inhibition Assay.

Section 3: Integrated Characterization Workflow

The characterization of this compound is a multi-step, logical process that ensures the identity, purity, and potency of the drug substance. Each step validates the material for the next stage of analysis, culminating in a comprehensive quality profile.

Caption: Integrated workflow for the in-vitro characterization of this compound.

Conclusion